Product packaging for Eurysterol A(Cat. No.:)

Eurysterol A

Cat. No.: B1260460
M. Wt: 536.7 g/mol
InChI Key: NPTYMHRTUPEDPI-WQTFAPJPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Eurysterol A is a unique marine steroidal sulfate first isolated from a sponge of the genus Euryspongia . It features a distinctive pentacyclic core with a rare C8–C19 oxy-bridged cholestane skeleton, making it a compelling target for natural product synthesis and chemical study . The compound exhibits significant biological activities, including cytotoxicity against human colon carcinoma (HCT-116) cells and antifungal properties against amphotericin B-resistant strains of Candida albicans . Its mechanism of action is linked to the disruption of sterol biosynthesis and cellular membrane integrity. The first chemical synthesis of this compound was achieved in 2020, starting from inexpensive cholesteryl acetate . The optimized synthetic route, accomplished in 11 steps with a 5% overall yield, features a key intramolecular oxa-Michael addition to construct the challenging 8β,19-epoxy bridge . This availability via synthesis provides a reliable supply for further investigation, overcoming the limitations of isolation from natural sources. This compound is a valuable tool for researchers exploring new antifungal agents, especially for resistant strains, and for investigating novel mechanisms in cancer cell inhibition. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45NaO7S B1260460 Eurysterol A

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H45NaO7S

Molecular Weight

536.7 g/mol

IUPAC Name

sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(2R)-6-methylheptan-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate

InChI

InChI=1S/C27H46O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h17-23,28-29H,5-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1

InChI Key

NPTYMHRTUPEDPI-WQTFAPJPSA-M

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+]

Synonyms

eurysterol A

Origin of Product

United States

Isolation, Structural Elucidation, and Chemodiversity

Unique Structural Motifs and Their Academic Significance

The chemical architecture of Eurysterol A is distinguished by several unique structural motifs that have garnered significant interest in the scientific community, particularly among synthetic chemists. nih.gov These features present considerable challenges and opportunities for the development of novel synthetic strategies.

The C8–C19 Oxy-Bridged Cholestane (B1235564) Skeleton

The most remarkable feature of this compound is its C8–C19 oxy-bridged cholestane skeleton. hut-verlag.deresearchgate.netnih.gov This pentacyclic core, where an oxygen atom links carbon 8 and carbon 19, creates a previously unknown ring system that is rare in natural products. nih.govresearchgate.net The only other known natural product sharing this core structure is abscisterol D. nih.govresearchgate.net The presence of this bridge introduces significant rigidity and a unique three-dimensional conformation to the steroid nucleus. The academic significance of this motif lies in the synthetic challenge it presents, requiring innovative methods for its construction. nih.govnih.gov The first total synthesis of this compound utilized an intramolecular oxa-Michael addition as a key step to form this challenging 8,19-epoxy bridge. researchgate.netnih.gov

Presence and Significance of the 5α,6β-Diol Moiety

Another key feature of the this compound structure is the presence of a cis-diol at positions 5 and 6 of the steroid A-ring, specifically a 5α,6β-diol. hut-verlag.deresearchgate.net This diol functionality is a common feature in many bioactive steroids and is known to contribute to their biological effects. In the context of this compound, this diol moiety is an integral part of its unique chemical fingerprint. The synthesis of this feature often involves the oxidation of a 5α-hydroxy-7-en-6-one intermediate. researchgate.netnih.gov

The Role of the Sodium Sulfate (B86663) Group at C3

This compound is a monosulfated steroid, with a sodium sulfate group attached at the C3 position of the cholestane skeleton. hut-verlag.denih.govresearchgate.net Sulfation is a common modification of marine steroids and can significantly impact their solubility and biological activity. The presence of the sulfate group at C3 is believed to be important for the cytotoxic and antifungal properties of this compound. hut-verlag.denih.govpreprints.org The final step in the total synthesis of this compound involves the introduction of this sulfate group, a process that has been optimized to be highly efficient. nih.gov

Chemical Synthesis Strategies and Methodological Advancements

Retrosynthetic Analysis and Key Disconnections for the Stereochemically Complex Scaffold

The retrosynthetic analysis of Eurysterol A (1) identifies several key disconnections that simplify the complex pentacyclic structure into more manageable and synthetically accessible fragments. A primary disconnection involves the sulfate (B86663) group at the C3 position, which can be introduced in the final stages of the synthesis. nih.gov The core of the retrosynthetic strategy focuses on the disassembly of the intricate ring system.

A crucial disconnection is the 8β,19-epoxy bridge. researchgate.netresearchgate.net This bond can be conceptually cleaved to reveal a 19-hydroxy steroid precursor. nih.gov This simplifies the target to a tetracyclic steroid with hydroxyl groups at C8 and C19. Further analysis suggests that the 5α-hydroxy-7-en-6-one moiety in ring B can be formed from a more common Δ⁵-steroid intermediate. nih.gov

This leads to a key intermediate, a 19-hydroxylated steroid derivative, which can be traced back to readily available steroidal starting materials like cholesteryl acetate (B1210297) (9). nih.govresearchgate.net The logic behind this strategy is to first establish the C19 functionalization and then construct the challenging features of ring B, culminating in the formation of the signature 8β,19-epoxy bridge. nih.gov

Total Synthesis Approaches and Challenges in Ring System Construction

The total synthesis of this compound has been a significant achievement, overcoming several synthetic hurdles related to the construction of its unique ring system. The approaches have primarily been semi-synthetic, starting from a common steroidal precursor.

Construction of the 8β,19-Epoxy Unit via Intramolecular Oxa-Michael Addition

A pivotal step in the synthesis of this compound is the formation of the 8β,19-epoxy bridge. researchgate.netresearchgate.netresearchgate.net This has been successfully achieved through a key intramolecular oxa-Michael addition. nih.govresearchgate.netnih.gov This reaction involves the conjugate addition of the C19-hydroxyl group to an α,β-unsaturated ketone in ring B. nih.gov

The reaction of an enone intermediate with a base like potassium carbonate (K₂CO₃) in methanol (B129727) triggers a spontaneous cyclization to furnish the desired 8β,19-epoxy steroid. nih.gov This key transformation is not only efficient but also establishes the correct stereochemistry of the bridged system. researchgate.net DFT calculations have shown this cyclization to be an exergonic process, favoring the formation of the thermodynamically stable pentacyclic product. researchgate.netnih.gov

Challenging Oxidative Functionalization of Ring B (e.g., to set up a 5α-hydroxy-7-en-6-one moiety)

One of the most challenging aspects of the synthesis is the oxidative functionalization of ring B to install the 5α-hydroxy-7-en-6-one moiety. researchgate.netresearchgate.netresearchgate.net Researchers have explored different routes to achieve this transformation. nih.govresearchgate.netnih.gov

One approach involves the regioselective oxidation of the Δ⁵-double bond of a 7,8-dehydro-steroid intermediate. nih.gov An alternative strategy begins with the oxidation of the double bond in the starting material, cholesteryl acetate, to form a ketol intermediate. nih.gov This intermediate then undergoes α,β-dehydrogenation to yield the desired enone system. nih.gov These multi-step sequences require careful control of reagents and reaction conditions to achieve the desired oxidation pattern without affecting other sensitive functional groups in the molecule.

Stereoselective C19 Hydroxylation and Subsequent Derivatization

The introduction of a hydroxyl group at the C19 position is a critical early step in the synthesis. researchgate.netresearchgate.netresearchgate.net This is typically achieved through a remote functionalization strategy, taking advantage of the proximity of the C19 methyl group to other functional groups on the steroid scaffold. nih.gov A well-established method involves a radical hydrogen atom transfer from a 6β-hydroxy group in a bromohydrin intermediate. nih.gov

Once the C19-hydroxyl group is installed, it can be protected or carried through the subsequent reaction sequence. nih.gov This hydroxyl group ultimately participates in the key intramolecular oxa-Michael addition to form the 8β,19-epoxy bridge. researchgate.net

Semi-Synthesis from Readily Available Steroidal Precursors (e.g., Cholesteryl Acetate)

The most successful and practical approach to this compound to date has been a semi-synthesis starting from inexpensive and commercially available cholesteryl acetate. researchgate.netresearchgate.netresearchgate.net This strategy leverages the pre-existing and stereochemically defined carbon skeleton of the steroid, significantly reducing the number of steps required for the total synthesis. nih.gov

The synthesis begins with the conversion of cholesteryl acetate to its 19-hydroxylated derivative. nih.gov This is followed by a series of challenging oxidative transformations to construct the functionalized ring B. The synthesis culminates in the key intramolecular oxa-Michael addition to form the 8β,19-epoxy bridge, followed by sulfation at the C3 position to yield this compound. nih.gov This semi-synthetic approach has not only made this compound accessible for further biological studies but has also provided a platform for the synthesis of related analogues. researchgate.net

Development of Synthetic Analogs and Structurally Related Scaffolds

The total synthesis of this compound has not only provided access to the natural product itself but has also opened avenues for the creation of structurally related compounds. These efforts are crucial for exploring the chemical space around the core molecule and for understanding the structural requirements for its biological activity.

A significant outcome of the synthetic work toward this compound was the discovery of an efficient pathway to an isomeric class of 7β,19-epoxy steroids. researchgate.netnih.govnih.govdntb.gov.ua These compounds feature a previously unknown pentacyclic ring system, which is structurally distinct from the 8β,19-epoxy cholestane (B1235564) skeleton of this compound. nih.govnih.govresearchgate.net

The synthesis of these novel scaffolds was achieved during the exploration of the key intramolecular oxa-Michael addition step. nih.govnih.gov While the desired reaction for this compound forms an 8β,19-epoxy bridge, alternative reaction conditions and intermediates provided access to the isomeric 7β,19-epoxy steroids. nih.govnih.govresearchgate.net This discovery highlights the versatility of the synthetic strategy, allowing for the generation of diverse steroid skeletons from a common precursor. The synthesis of these 7,19-epoxysteroids has been successfully conducted on a multi-gram scale, providing sufficient material for further biological evaluation and derivatization. uni-koeln.de The development of protocols for the functionalization of the B-ring in 19-oxygenated steroids is considered valuable for researchers working on other steroids with unusual oxidation patterns. nih.gov

The ability to synthesize this compound and its analogs provides a platform for conducting detailed Structure-Activity Relationship (SAR) studies. nih.govhut-verlag.de Such studies are essential to identify the specific structural features (pharmacophores) responsible for the compound's cytotoxic and antifungal properties. bioscientifica.com By systematically modifying different parts of the steroid, researchers can probe the molecule's interaction with its biological targets.

In one such study, a total of 24 new derivatives incorporating the 7β,19-epoxy steroid moiety were synthesized and evaluated. uni-koeln.de The findings from these SAR studies have begun to delineate the structural requirements for biological activity. A comparison between this compound and the related Eurysterol B, which is less active, suggests that the 5α,6β-diol moiety in this compound is important for its antifungal potency, as compared to the double bond present in Eurysterol B. up.pt

Key findings from SAR studies on 7β,19-epoxy steroid analogs are summarized in the table below.

Structural PositionModificationObserved Impact on Biological ActivityCitation
C-3 Presence of a 3α-hydroxy or 3-keto groupAppears necessary for biological activity. uni-koeln.de
C-3 Esterification of the 3α-hydroxy groupTolerated, possibly due to cleavage by esterases under physiological conditions. uni-koeln.de
C-6 Presence of a 6-keto or 6-hydroxy groupAppears necessary as a hydrogen bond acceptor for good activity. uni-koeln.de
Side Chain Addition of an ethyl substituentDid not significantly affect the activity of the tested compounds. uni-koeln.de

These initial studies provide a foundational understanding of the pharmacophore of this novel class of epoxy steroids and guide the design of future analogs with potentially enhanced or more selective activity. uni-koeln.de The synthesis of derivatives remains a critical tool for developing novel therapeutic agents based on the this compound scaffold. researchgate.netnih.gov

Scalability and Industrial Relevance of Developed Synthetic Routes

A crucial aspect of any synthetic route for a biologically active natural product is its potential for scalability and industrial application. The first total synthesis of this compound was designed with scalability in mind. nih.govnih.govresearchgate.nethut-verlag.de The developed route is notable for its efficiency, allowing for the production of significant quantities of the target molecule. nih.gov

The use of semi-synthesis, which modifies readily available natural products, is an efficient strategy for producing complex molecules and is relevant for potential industrial manufacturing. uni-koeln.de The successful and scalable synthesis of this compound and its analogs paves the way for more extensive biological testing and potential future development. researchgate.netnih.gov

The table below summarizes the key metrics of the developed synthetic route for this compound.

MetricDetailsCitation
Starting Material Cholesteryl acetate (inexpensive, commercial) researchgate.netnih.govnih.govresearchgate.net
Number of Steps 11 researchgate.netnih.govnih.govresearchgate.nethut-verlag.de
Overall Yield 5% researchgate.netnih.govnih.govresearchgate.nethut-verlag.de
Demonstrated Scale 150 mg of this compound; 25-gram scale for intermediate nih.govresearchgate.net

Preclinical Pharmacological Research and Mechanistic Investigations

In Vitro Antifungal Activity Spectrum and Potency

Efficacy Against Pathogenic Fungi (e.g., Candida albicans, including amphotericin B-resistant strains)

Eurysterol A, a steroidal sulfate (B86663) isolated from a marine sponge of the genus Euryspongia, has demonstrated significant antifungal properties against the pathogenic fungus Candida albicans. bioscientifica.comup.ptnih.gov Research has shown its efficacy against both wild-type and amphotericin B-resistant strains of this opportunistic human pathogen. bioscientifica.comup.ptnih.gov

In antifungal assays, this compound exhibited a Minimum Inhibitory Concentration (MIC) value of 15.6 µg/mL against an amphotericin B-resistant strain of C. albicans. bioscientifica.comup.ptnih.gov Some studies have also reported this MIC value as 16 µg/mL. The compound was also active against the wild-type strain (ATCC 32354), with a reported MIC of 62.5 µg/mL. bioscientifica.com This indicates that this compound is a potent inhibitor of C. albicans, with noteworthy activity against drug-resistant variants. The activity of this compound is reported to be greater than its structural analog, Eurysterol B. acs.orgacs.org

**Table 1: Antifungal Activity of this compound against *Candida albicans***

Fungal Strain Type MIC (µg/mL)
C. albicans (ATCC 90873) Amphotericin B-Resistant 15.6 bioscientifica.comup.ptacs.orgacs.org
C. albicans (ATCC 32354) Wild-Type 62.5 bioscientifica.com

Activity Against Model Organisms (e.g., Saccharomyces cerevisiae)

The antifungal spectrum of this compound also includes activity against the model yeast Saccharomyces cerevisiae. While specific MIC values from primary literature are not detailed, its inhibitory activity has been described as comparable to that observed against Candida albicans. This suggests that this compound affects fundamental cellular processes common to these yeasts.

Comparative Studies with Reference Antifungals

Comparative assessments have been made between this compound and the established antifungal agent, amphotericin B. nih.gov Notably, this compound demonstrates potent activity against a strain of Candida albicans that is resistant to amphotericin B, highlighting its potential to overcome existing drug resistance mechanisms. bioscientifica.comup.ptnih.gov In these studies, amphotericin B was used as a positive control in the antifungal assays. nih.gov The distinct efficacy of this compound against a resistant strain suggests a mechanism of action that may differ from that of polyene antifungals like amphotericin B.

In Vitro Cytotoxicity Research

Selective Cell Line Inhibition (e.g., HCT-116 human colon carcinoma cells)

In addition to its antifungal properties, this compound has been identified as a cytotoxic agent. bioscientifica.comup.ptnih.gov Preclinical research has demonstrated its ability to inhibit the proliferation of the HCT-116 human colon carcinoma cell line. bioscientifica.comup.ptnih.govacs.orgacs.org This selective activity against a cancer cell line is a key area of investigation for its potential as an antineoplastic agent. The cytotoxic effects of this compound were found to be more potent than those of the related compound, Eurysterol B. acs.orgacs.org

Dose-Response Characterization (IC50 values)

The cytotoxic potency of this compound against the HCT-116 cell line has been quantified through dose-response studies. These investigations have determined the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Research findings have consistently reported the IC50 value of this compound against HCT-116 cells to be 2.9 µg/mL. bioscientifica.comup.ptnih.govacs.orgacs.org This low micromolar value underscores the significant cytotoxic potential of this marine-derived natural product.

Table 2: Cytotoxicity of this compound

Cell Line Type IC50 (µg/mL)
HCT-116 Human Colon Carcinoma 2.9 bioscientifica.comup.ptacs.orgacs.org

Mechanistic Elucidation of Biological Actions

The elucidation of the precise mechanisms through which this compound exerts its biological effects, including its cytotoxic and antifungal activities, is a critical area of ongoing research. nih.gov Understanding these mechanisms at a molecular level involves identifying cellular targets, investigating molecular interactions, studying enzyme inhibition, and utilizing various preclinical models for efficacy testing.

Identifying the specific cellular components that this compound interacts with is fundamental to understanding its mechanism of action. Modern chemical proteomics offers powerful tools for this purpose, including activity-based protein profiling (ABPP) and ligand-binding assays (LBA).

Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy utilizes small-molecule chemical probes, known as activity-based probes (ABPs), to directly assess the functional state of enzymes within complex biological systems. nih.govresearchgate.net ABPs are designed to covalently bind to the active sites of specific enzyme families, allowing for their subsequent detection and identification. nih.govfrontiersin.org Competitive ABPP is a particularly powerful variation of this technique for drug discovery. nih.govchemrxiv.org In this approach, a biological system is pre-treated with a potential inhibitor (like this compound) before the addition of a broad-spectrum ABP. A decrease in the labeling of a specific enzyme by the ABP indicates that the compound has engaged with that enzyme's active site. nih.govchemrxiv.org This method allows for the screening of a compound's selectivity and potency against entire enzyme families in native environments, accelerating target identification and validation. nih.gov

Ligand-Binding Assays (LBA): LBAs are a cornerstone of drug discovery, designed to measure the direct interaction between a molecule (the ligand, e.g., this compound) and its binding partner, which is typically a protein or receptor. emerypharma.com These assays are crucial for determining key binding parameters such as affinity (Kd), kinetics (kon/koff), and specificity. bioduro.comgiffordbioscience.com Various formats exist, including those using radiolabeled ligands or non-radioactive methods like fluorescence resonance energy transfer (FRET). bioduro.comnih.gov By quantifying how strongly and selectively a compound binds to its target, LBAs provide essential data for validating potential drug candidates and understanding their mode of action. emerypharma.combioduro.comnih.gov For steroidal compounds, cell-free LBAs for nuclear receptors are particularly relevant, as they can identify interactions with this important class of drug targets. nih.gov

While these methodologies are standard for characterizing novel bioactive compounds, specific studies detailing the application of ABPP or LBA to definitively identify the cellular targets of this compound are not extensively documented in the current literature.

The molecular interactions of this compound are presumed to be driven by its steroidal structure. Steroids and their derivatives are well-known for their ability to interact with and modulate cellular membranes. uni-koeln.de As components of the cell membrane, sterols like cholesterol can significantly influence membrane properties such as fluidity, permeability, and thickness. biorxiv.org Structural modifications to the sterol, such as those present in this compound, can alter these interactions and the ability to form specialized membrane domains. biorxiv.orgacs.org

The antifungal activity of many lipids and related compounds is linked to their ability to disrupt the fungal cell membrane. nih.gov For some antifungal agents, the mechanism involves altering the composition and integrity of the ergosterol-containing yeast cell membrane, leading to cell death. nih.gov Given that this compound is a steroidal sulfate, a primary hypothesis for its mechanism involves direct interaction with and perturbation of the fungal plasma membrane. nih.govbioscientifica.com

Furthermore, sulfated steroids as a class are known to have multiple modes of action. bioscientifica.com They can exert effects through non-genomic pathways via interactions at the cell surface or through genomic pathways by binding to nuclear receptors, which subsequently modulate gene expression. bioscientifica.com The structural similarity of this compound to endogenous steroids suggests potential interactions with proteins involved in lipid metabolism or with nuclear hormone receptors, although specific binding partners have yet to be definitively identified. bioscientifica.comontosight.ai

Enzyme inhibition is a common mechanism of action for many therapeutic drugs and natural products. wikipedia.orgpioneerpublisher.comlumenlearning.com An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity, thereby blocking a specific metabolic or signaling pathway. wikipedia.org Inhibition can be reversible (non-covalent binding) or irreversible (covalent binding) and can occur through various modes, such as competitive, non-competitive, or uncompetitive inhibition. lumenlearning.combyjus.com

Many marine natural products exert their biological effects by acting as enzyme inhibitors. dntb.gov.ua For instance, certain sulfated steroids have been shown to inhibit digestive enzymes like endo-1,3-β-D-glucanases, and others are potent inhibitors of protein kinase Cζ (PKCζ), an enzyme involved in cellular signaling pathways. bioscientifica.com The ability of a compound to inhibit a specific enzyme can be directly linked to its observed biological activity, such as anti-inflammatory or anticancer effects. researchgate.netmdpi.com

While this compound possesses documented antifungal and cytotoxic activities, specific studies that comprehensively screen its inhibitory activity against a panel of enzymes are not widely reported. nih.gov However, its structural relationship to other enzyme-inhibiting marine steroids suggests that enzyme inhibition is a plausible mechanism contributing to its bioactivity. bioscientifica.com For example, studies on the related steroid calvatianone suggest it may act as an antagonist of the estrogen receptor α (ERα), which, while a receptor, points to the potential for targeted protein interactions. uni-koeln.de Future research involving enzyme inhibition screening assays, such as those used for 17β-hydroxysteroid dehydrogenase, would be valuable to determine if this compound targets specific enzymes relevant to its antifungal or cytotoxic effects. nih.gov

The evaluation of this compound's therapeutic potential relies on preclinical studies using both in vitro and in vivo models to establish efficacy and proof-of-concept.

In Vitro Cellular Models: The primary efficacy of this compound has been demonstrated using in vitro cellular models of fungal pathogens. bioscientifica.com Specifically, its antifungal activity was evaluated against both wild-type and amphotericin B-resistant strains of Candida albicans, an opportunistic fungal pathogen. nih.govbioscientifica.com In these studies, this compound demonstrated significant growth inhibition, highlighting its potential to overcome common antifungal resistance mechanisms. nih.govbioscientifica.com The minimum inhibitory concentration (MIC) was determined to quantify its potency. Compared to its analogue, Eurysterol B, this compound was found to be more active, suggesting that the saturation in its steroid core is important for its antifungal effect. bioscientifica.comup.pt Activity has also been reported against the yeast Saccharomyces cerevisiae. bioscientifica.com The noted cytotoxicity of this compound implies it has been tested against various cell lines, a common practice for initial screening of marine natural products. nih.govbiomolther.org

Table 1: In Vitro Antifungal Activity of this compound and Eurysterol B
CompoundTest OrganismActivity MetricResultReference
This compoundCandida albicans (Amphotericin B-resistant)MIC16 µg/mL bioscientifica.comup.pt
Eurysterol BCandida albicans (Amphotericin B-resistant)MIC63 µg/mL bioscientifica.comup.pt

In Vivo Animal Models: Following promising in vitro results, in vivo animal models are essential for establishing proof-of-concept for a compound's efficacy in a complex biological system. nih.govnih.gov While numerous marine-derived compounds have been evaluated in animal models, specific in vivo efficacy studies for this compound have not been extensively published. biomolther.org For its antifungal activity, a relevant model would be a murine model of candidiasis, such as a vaginal or systemic infection model, which has been used for other marine natural products like Jaspamide. biomolther.org Such studies are critical for evaluating a compound's therapeutic potential and are often a prerequisite for further clinical development. nih.govpharmaron.com The choice of animal model is crucial and may require careful consideration of factors like the need for genetic modification to better mimic human disease. nih.gov

Structure Activity Relationship Sar and Rational Design

Impact of Steroidal Nucleus Modifications on Bioactivity

The steroidal nucleus of Eurysterol A is a complex, rigid structure featuring a distinctive 8β,19-epoxy bridge, which creates a unique pentacyclic system. nih.gov While extensive research on modifications to this specific nucleus is limited due to its synthetic complexity, its inherent structure is considered fundamental to its bioactivity. The synthesis of this compound confirms the stability of this unique core, indicating its importance as a scaffold. researchgate.net

General SAR studies on other antifungal marine steroids suggest that the pattern and presence of functional groups on the A and B rings of the steroid nucleus are critical for activity. For some series of sulfated steroids, those with sulfate (B86663) groups located in the A and B rings demonstrated the highest activity, whereas steroids with oxygenation in the D ring were inactive. up.pt Although these findings are not specific to this compound, they highlight the principle that modifications to the core steroidal structure can dramatically alter biological efficacy. The 5α-hydroxy-7-en-6-one moiety, a key intermediate in the synthesis of the this compound core, represents another point of potential modification that could influence bioactivity. nih.gov

Influence of the Side Chain Structure and Functionalization on Potency

The structure of the aliphatic side chain at position C-17 plays a significant role in modulating the potency of eurysterols. The primary evidence comes from the direct comparison of this compound with its close analog, Eurysterol B. bioscientifica.com this compound possesses a saturated cholestane (B1235564) side chain, whereas Eurysterol B features a double bond at the C-22 position ((22E)-5α-cholest-22-en). escholarship.org

This single modification—the introduction of a double bond—results in a marked decrease in biological potency. In antifungal assays against amphotericin B-resistant Candida albicans, this compound is approximately four times more potent than Eurysterol B. nih.govbioscientifica.com A similar trend is observed in cytotoxicity, where this compound is nearly five times more potent against the HCT-116 human colon carcinoma cell line. nih.gov This suggests that the flexibility and hydrophobic character of the fully saturated side chain of this compound are optimal for its interaction with biological targets. For other sulfated steroidal saponins, the structure of the side chain has also been noted as an important factor for their antifungal activity. up.pt

Critical Role of the Sulfate Moiety in Biological Efficacy

The 3β-sulfate group is a hallmark of many bioactive marine steroids and is considered indispensable for their efficacy. up.ptbioscientifica.com While direct studies on a desulfated this compound analog have not been reported, extensive research on related compounds provides strong evidence for the critical role of this functional group. For instance, studies on other marine sterols, such as carboxylated 3β-sulfates, revealed that they possessed antibacterial activity, whereas their corresponding 3β-hydroxy (desulfated) versions were inactive. up.ptbioscientifica.com This demonstrates that the sulfate group is not merely a solubilizing agent but is essential for the biological mechanism of action.

Comparative SAR with Related Sterols (e.g., this compound vs. Eurysterol B in antifungal activity)

A direct comparison between this compound and Eurysterol B provides a clear and powerful example of structure-activity relationships. These two compounds differ only by the presence of a C-22 double bond in the side chain of Eurysterol B. bioscientifica.comescholarship.org This minor structural change leads to significant differences in their biological profiles, with this compound consistently demonstrating superior potency.

This compound exhibits a minimum inhibitory concentration (MIC) of 15.6-16 μg/mL against wild-type and amphotericin B-resistant strains of Candida albicans. bioscientifica.comnih.gov In contrast, Eurysterol B is significantly less active, with an MIC of 62.5-63 μg/mL. bioscientifica.comnih.gov This four-fold decrease in antifungal activity is attributed directly to the double bond in the side chain of Eurysterol B. bioscientifica.com

A similar relationship is evident in their cytotoxic effects. Against the HCT-116 human colon carcinoma cell line, this compound has an IC₅₀ value of 2.9 μg/mL, while Eurysterol B has an IC₅₀ of 14.3 μg/mL, making it nearly five times less potent. nih.gov These findings underscore that the saturated side chain of this compound is a key structural feature for enhanced bioactivity.

Comparative Bioactivity of this compound and Eurysterol B

CompoundStructural DifferenceAntifungal Activity (MIC vs. C. albicans)Cytotoxicity (IC₅₀ vs. HCT-116)Reference
This compoundSaturated side chain15.6 µg/mL2.9 µg/mL nih.gov
Eurysterol BUnsaturated side chain (C-22 double bond)62.5 µg/mL14.3 µg/mL nih.gov

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), molecular docking, Density Functional Theory (DFT) calculations)

Computational chemistry offers powerful tools to analyze and predict the SAR of complex molecules like this compound, guiding the rational design of new analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org For a series of this compound analogs, a QSAR model could be developed to predict antifungal or cytotoxic potency based on calculated molecular descriptors. These descriptors might include hydrophobicity (logP), electronic properties, and steric parameters. researchgate.netresearchgate.net Such models can prioritize the synthesis of the most promising new derivatives, saving time and resources. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a ligand (like this compound) when bound to a specific biological target, such as a fungal enzyme or a protein involved in cancer cell proliferation. imist.maopenaccessjournals.com By docking this compound and its analogs into the active site of a target protein, researchers can visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. researchgate.net This provides insights into why certain structural features, like the saturated side chain or the sulfate group, are crucial for activity and can guide the design of compounds with improved binding affinity.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. wikipedia.orgaimspress.com In the study of this compound, DFT calculations were employed during its total synthesis to analyze the key step of forming the 8β,19-epoxy bridge. nih.govresearchgate.net The calculations showed this transformation to be energetically favorable (exergonic), providing a theoretical understanding of the stability of this unique steroidal core. nih.gov DFT can also be used to calculate the distribution of electronic charges, molecular orbital energies, and reaction energetics, all of which are fundamental properties that underpin a molecule's reactivity and its ability to interact with biological targets. arxiv.org

Biosynthetic Pathway Postulation and Enzymatic Studies

Hypothesized Biogenetic Origin and Putative Precursors

It is widely hypothesized that complex marine steroids originate from common, ubiquitous sterol precursors. Given its cholestane (B1235564) skeleton, the biogenetic origin of Eurysterol A is likely a standard C27 sterol, such as cholesterol or a closely related isomer. Marine sponges and their symbiotic microorganisms are known to possess intricate enzymatic machinery capable of modifying such fundamental sterol cores into a vast diversity of structurally unique natural products.

The biosynthesis is presumed to commence from a precursor like cholesteryl acetate (B1210297), a notion supported by its successful use as an inexpensive starting material in the first total chemical synthesis of this compound. nih.govnih.gov This suggests that the initial steps in the natural pathway involve the modification of a pre-existing cholestane framework rather than a de novo synthesis of the entire ring system.

Table 1: Putative Precursors in this compound Biosynthesis

Compound Class Putative Precursor Rationale
Primary Sterol Cholesterol or similar C27 sterol Common sterol in marine invertebrates; provides the core cholestane skeleton.

Postulated Enzymatic Transformations Leading to the Unique Oxy-Bridge and Stereochemistry

The formation of this compound's distinctive 8,19-epoxy cholestane skeleton necessitates a series of highly specific and stereocontrolled enzymatic reactions. nih.gov Drawing parallels from its chemical synthesis and known biochemical transformations, a hypothetical sequence can be proposed.

A crucial initial step is the regioselective hydroxylation of the C19 methyl group, a non-activated carbon position. nih.gov This type of challenging C-H activation is commonly catalyzed in nature by cytochrome P450 (P450) monooxygenases. researchgate.net These enzymes are well-documented for their role in steroid biosynthesis and modification, capable of introducing hydroxyl groups with high stereo- and regioselectivity. researchgate.netnih.gov It is postulated that a specific P450 enzyme first converts the sterol precursor to a 19-hydroxy intermediate.

Following this, a series of oxidative functionalizations of ring B would be required to generate a key intermediate analogous to the 5α-hydroxy-7-en-6-one moiety achieved in the chemical synthesis. nih.gov This process likely involves multiple enzymatic steps, including desaturases and additional hydroxylases, to install the necessary functional groups that predispose the molecule for the final cyclization.

The final and defining transformation is the formation of the 8β,19-epoxy bridge. The chemical synthesis accomplished this through a spontaneous intramolecular oxa-Michael addition. nih.govd-nb.info In the biosynthetic context, it is plausible that enzymes are responsible for creating the precise stereochemistry of the precursor, a 19-hydroxy-8(14)-en-7-one or similar structure, which then undergoes a thermodynamically favorable, possibly enzyme-mediated or spontaneous, conjugate addition of the C19 hydroxyl group to the C8 position to form the stable pentacyclic ether bridge. nih.gov The rigid stereochemical control observed in the natural product strongly implies that the entire cascade is tightly regulated by enzymatic machinery to yield the specific 8β,19-epoxy configuration.

Genetic and Biochemical Approaches to Elucidate Biosynthetic Enzymes and Pathways

Identifying the specific genes and enzymes responsible for this compound biosynthesis is challenging, particularly because many bioactive compounds from sponges are produced by unculturable symbiotic microorganisms. nih.govmdpi.com Modern cultivation-independent techniques, however, offer a clear path forward for elucidating such pathways.

Metagenomic analysis of the Euryspongia sponge holobiont (the sponge and its associated microbial community) is the most promising approach. nih.govnih.govbiorxiv.org This involves sequencing the total DNA from the sponge tissue and searching for biosynthetic gene clusters (BGCs) that encode enzymes commonly found in steroid metabolism, such as P450s, dehydrogenases, and reductases. The identification of a BGC containing a suite of these enzymes would provide strong evidence for its involvement in this compound production. nih.gov

Once candidate genes are identified, functional characterization can be pursued. This typically involves heterologous expression, where the gene is transferred to and expressed in a more manageable host organism, like E. coli or yeast. The resulting recombinant enzyme can then be purified and its activity tested in vitro with putative precursors to confirm its specific role in the biosynthetic pathway, for instance, its ability to hydroxylate the C19 position of a cholestane substrate. orientjchem.org

Table 2: Modern Approaches for Biosynthetic Pathway Elucidation

Technique Application Potential Outcome for this compound
Metagenomics Sequencing of total DNA from the sponge and its symbionts. Identification of a putative biosynthetic gene cluster (BGC) containing genes for P450s, oxidoreductases, etc. biorxiv.org
Transcriptomics Sequencing of expressed genes (RNA) to identify active pathways. Pinpointing highly expressed genes in the BGC under conditions of this compound production.
Heterologous Expression Cloning and expressing candidate genes in a host like E. coli or yeast. Production of recombinant enzymes for functional assays to confirm specific catalytic steps (e.g., C19 hydroxylation). nih.gov

Implications for Chemoenzymatic Synthesis and Biocatalysis

A detailed understanding of the this compound biosynthetic pathway holds significant potential for the development of efficient chemoenzymatic and biocatalytic production strategies. The chemical synthesis of complex steroids is often hampered by the need for extensive protecting group manipulations and the difficulty of achieving high regio- and stereoselectivity, especially in C-H functionalization reactions like hydroxylation. researchgate.netnih.govnih.gov

Furthermore, engineered microorganisms containing the entire or partial biosynthetic pathway could potentially convert simple sterol precursors directly into this compound or key advanced intermediates. nih.gov This whole-cell biotransformation approach is an increasingly important tool for the industrial production of complex steroidal drugs, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. orientjchem.org The discovery of the enzymatic machinery behind this compound's unique oxy-bridge could thus pave the way for novel synthetic routes to this and other structurally related bioactive steroids.

Future Prospects and Research Trajectories

Refined Mechanistic Investigations and Target Validation for Therapeutic Applications

A critical avenue for future research is the detailed elucidation of Eurysterol A's mechanism of action. While initial studies have shown its cytotoxicity against human colon carcinoma (HCT-116) cells and antifungal activity against Candida albicans, the precise molecular targets remain to be identified. acs.org Future investigations should focus on identifying the specific cellular pathways and protein interactions through which this compound exerts its effects.

Techniques such as chemical proteomics, computational modeling, and the use of genetically modified cell lines can be employed to pinpoint the biological targets. uni-koeln.de For instance, identifying the target could involve methods like docking studies to predict binding interactions, which can then be validated through experimental assays. uni-koeln.de Understanding these mechanisms is crucial for validating its potential as a therapeutic agent and for guiding the design of future drug candidates.

Advanced Analog Design and Synthesis for Enhanced Specificity and Potency

The total synthesis of this compound has been achieved, providing a platform for the creation of structural analogs. nih.govresearchgate.net This opens up the possibility of systematically modifying the this compound scaffold to improve its therapeutic properties. Future research should focus on designing and synthesizing analogs with enhanced specificity for its biological targets and increased potency.

This can be achieved by altering various functional groups on the sterol backbone and observing the effects on biological activity. For example, the difference in antifungal activity between this compound and the closely related Eurysterol B suggests that the saturation of the C24-C25 double bond plays a role in its efficacy. up.pt By creating a library of analogs, researchers can establish a clear structure-activity relationship (SAR), which will be instrumental in optimizing the molecule for therapeutic use. The development of scalable synthetic routes will also be crucial for producing sufficient quantities of these analogs for extensive biological testing. researchgate.net

Exploration of Polypharmacology and Multi-Target Engagement Potential

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases like cancer. researchgate.netnih.gov Given the broad biological activity of many marine natural products, it is plausible that this compound may also exhibit polypharmacological properties. mdpi.comnih.gov Future research should investigate the potential for this compound and its analogs to engage multiple targets simultaneously.

This multi-targeting approach could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. frontiersin.orgd-nb.info Identifying the full spectrum of this compound's molecular interactions will provide a more comprehensive understanding of its biological profile and could reveal new therapeutic applications beyond its currently known cytotoxic and antifungal activities. gardp.org

Development of Enabling Technologies for High-Throughput this compound Research

To accelerate the discovery and development process, the implementation of high-throughput screening (HTS) technologies will be essential. wikipedia.orgbmglabtech.com HTS allows for the rapid testing of large libraries of compounds, including the newly synthesized this compound analogs, against a variety of biological targets. evotec.com

These automated systems can quickly identify "hit" compounds with desired biological activities, significantly speeding up the initial stages of drug discovery. nih.govnih.gov The integration of HTS with other technologies, such as high-content screening and advanced data analysis, will enable a more efficient and comprehensive evaluation of the therapeutic potential of this compound and its derivatives.

Contribution of this compound Research to Broader Sterol Biology and Drug Discovery Efforts

The study of this compound and its unique 8,19-epoxy-bridged cholestane (B1235564) skeleton contributes significantly to the broader understanding of sterol biology. researchgate.net Sterols play critical roles in various cellular processes, and the unique structural modifications found in marine-derived sterols offer new insights into the diversity and evolution of these molecules. frontiersin.orgnih.gov

Q & A

Q. What statistical methods are optimal for analyzing dose-dependent synergistic effects of this compound with chemotherapeutics?

  • Approach : Apply Chou-Talalay combination index (CI) with CompuSyn software. Use ANOVA with Tukey’s post-hoc test for CI values across dose ranges (e.g., CI <0.9 indicates synergy). Report Fa-CI plots .
  • Pitfalls : Avoid overinterpreting synergy without controlling for off-target effects (e.g., use isobolograms for additivity confirmation).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.